molecular formula C17H18N2O B4655521 2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol

2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol

Cat. No.: B4655521
M. Wt: 266.34 g/mol
InChI Key: DOQVNZRFYZAFDO-UHFFFAOYSA-N
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Description

2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol can be achieved through several methods. One common approach involves the reaction of 2-phenylethylamine with o-phenylenediamine in the presence of an acid catalyst to form the benzimidazole ring. This intermediate is then reacted with ethylene oxide under basic conditions to introduce the ethanol group.

Another method involves the use of Friedel-Crafts alkylation, where benzene is reacted with ethylene oxide in the presence of aluminum trichloride to form phenylethanol, which is then further reacted with o-phenylenediamine to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products

    Oxidation: Benzimidazole-2-carboxylic acid or benzimidazole-2-carbaldehyde.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Nitro, bromo, or sulfonyl derivatives of the phenylethyl group.

Mechanism of Action

The mechanism of action of 2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol is unique due to its specific combination of a benzimidazole ring with a phenylethyl group and an ethanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[1-(2-phenylethyl)benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c20-13-11-17-18-15-8-4-5-9-16(15)19(17)12-10-14-6-2-1-3-7-14/h1-9,20H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQVNZRFYZAFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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